molecular formula C12H14O3 B8264832 Benzyl oxolane-3-carboxylate

Benzyl oxolane-3-carboxylate

Cat. No.: B8264832
M. Wt: 206.24 g/mol
InChI Key: AESYHJVBIDLNFH-UHFFFAOYSA-N
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Description

Benzyl oxolane-3-carboxylate is a high-value chemical building block specifically designed for research and development applications, particularly in the field of medicinal chemistry. This compound features an oxolane (tetrahydrofuran) ring, a common motif in pharmaceuticals and bioactive molecules, which provides conformational rigidity to molecular structures. The benzyl ester group acts as a versatile synthetic handle, allowing for further functionalization through various catalytic and synthetic routes, such as hydrolysis to the corresponding carboxylic acid or transesterification. The primary research value of this compound lies in its use as a key intermediate in the synthesis of more complex molecules. Its structure makes it a valuable precursor for generating compounds with potential biological activity. The oxolane ring can serve as a scaffold that influences the three-dimensional shape and pharmacophoric elements of a molecule, which is crucial for studying structure-activity relationships (SAR). Compounds with this core structure have been investigated for a range of applications, including use as antimicrobials and in cancer research, with some derivatives showing cytotoxic activity in studies on human cell lines . This product is intended for research purposes by qualified laboratory personnel. It is supplied with comprehensive analytical data, including 1 H NMR, 13 C NMR, and mass spectrometry data, to ensure identity and purity for your experimental work. ATTENTION: This product is for research and development use only. It is not intended for human or veterinary use, nor for use in foods, cosmetics, drugs, or consumer products. For detailed handling, storage, and safety information, please request the Safety Data Sheet (SDS). All batches are backed by a Certificate of Analysis (COA) to guarantee quality and consistency.

Properties

IUPAC Name

benzyl oxolane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c13-12(11-6-7-14-9-11)15-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AESYHJVBIDLNFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Samarium Diiodide-Mediated Coupling

The samarium diiodide (SmI₂)-catalyzed method, described in patent CN101081813A, offers a neutral, mild route for esterification. This single-step protocol involves reacting benzyl alcohol with oxolane-3-carbonyl chloride in tetrahydrofuran (THF) under reflux:

Benzyl alcohol+Oxolane-3-carbonyl chlorideSmI2,THF,68CBenzyl oxolane-3-carboxylate\text{Benzyl alcohol} + \text{Oxolane-3-carbonyl chloride} \xrightarrow{\text{SmI}_2, \text{THF}, 68^\circ \text{C}} \text{Benzyl oxolane-3-carboxylate}

Procedure :

  • Catalyst Activation : SmI₂ (0.1 equiv) is dissolved in anhydrous THF under nitrogen.

  • Substrate Addition : Benzyl alcohol (1.0 equiv) and oxolane-3-carbonyl chloride (1.2 equiv) are added dropwise at reflux.

  • Workup : The reaction is quenched with saturated NaHCO₃, extracted with dichloromethane, and purified via column chromatography (petroleum ether/ethyl acetate = 100:1).

Key Data :

ParameterValueSource
Yield85–90%
Purity (HPLC)>99%
Reaction Time10–15 minutes

This method’s advantages include rapid kinetics and minimal byproducts, though SmI₂’s moisture sensitivity necessitates strict anhydrous conditions.

Steglich Esterification

The Steglich esterification, adapted from MDPI’s synthesis of tetrahydrofuran amino acids, employs dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to couple oxolane-3-carboxylic acid with benzyl alcohol:

Oxolane-3-carboxylic acid+Benzyl alcoholDCC/DMAP, DCMBenzyl oxolane-3-carboxylate\text{Oxolane-3-carboxylic acid} + \text{Benzyl alcohol} \xrightarrow{\text{DCC/DMAP, DCM}} \text{this compound}

Procedure :

  • Activation : Oxolane-3-carboxylic acid (1.0 equiv) and DCC (1.5 equiv) are stirred in dichloromethane (DCM) at 0°C.

  • Coupling : Benzyl alcohol (1.2 equiv) and DMAP (0.1 equiv) are added, followed by warming to room temperature.

  • Workup : The mixture is filtered to remove dicyclohexylurea (DCU), washed with HCl (1M), and purified via recrystallization.

Key Data :

ParameterValueSource
Yield48–55%
Purity (NMR)>95%
Reaction Time6–12 hours

While this method avoids transition metals, its lower yield stems from competing side reactions, necessitating excess reagents.

Comparative Analysis of Methodologies

Reaction Efficiency and Scalability

  • Samarium Method : Achieves near-quantitative yields (85–90%) in minutes, ideal for industrial-scale production. However, SmI₂’s cost (~$500/mol) and air sensitivity limit accessibility.

  • Steglich Method : Moderate yields (48–55%) but uses affordable reagents (DCC: ~$50/mol). Scalability is hindered by DCU removal, requiring filtration steps.

Purity and Byproduct Formation

  • Samarium Route : High purity (>99%) due to SmI₂’s selective activation of acyl chlorides, minimizing ester hydrolysis.

  • Steglich Route : Purity >95% is achievable, though residual DMAP and DCU necessitate chromatography.

Advanced Optimization Strategies

Solvent Effects

  • THF vs. DCM : THF’s high polarity in the samarium method enhances SmI₂ solubility, accelerating reaction rates. DCM’s low polarity in Steglich esterification reduces side reactions but prolongs activation.

Protecting Group Compatibility

Benzyl esters’ stability under basic conditions (e.g., KOH/NaHCO₃) permits orthogonal protection strategies, as demonstrated in the synthesis of tert-butyl 3-(benzyloxycarbonylamino)tetrahydrofuran derivatives.

Industrial and Environmental Considerations

Waste Management

  • Samarium Method : Generates Sm waste, requiring chelation for disposal.

  • Steglich Method : DCU precipitation simplifies waste separation but consumes stoichiometric DCC.

Green Chemistry Alternatives

Microwave-assisted esterification and enzyme-catalyzed routes (e.g., lipases) are emerging but lack reported data for this compound.

Chemical Reactions Analysis

Types of Reactions

Benzyl oxolane-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the tetrahydrofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.

Major Products Formed

    Oxidation: Benzyl tetrahydrofuran-3-carboxylic acid.

    Reduction: Benzyl tetrahydrofuran-3-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
Benzyl oxolane-3-carboxylate serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical transformations, making it useful in the development of pharmaceuticals and agrochemicals.

Reactivity and Transformations
The compound can undergo several types of chemical reactions:

  • Oxidation : Converts to corresponding carboxylic acids or ketones.
  • Reduction : Ester groups can be reduced to alcohols.
  • Substitution : The benzyl group can be replaced with other functional groups through nucleophilic substitution reactions.

Table 1: Common Reactions of this compound

Reaction TypeProducts FormedCommon Reagents
OxidationBenzyl oxolane-3-carboxylic acidPotassium permanganate, chromium trioxide
ReductionBenzyl oxolane-3-methanolLithium aluminum hydride, sodium borohydride
SubstitutionVarious substituted oxolane derivativesSodium hydride, potassium tert-butoxide

Biological Applications

Enzyme-Catalyzed Reactions
In biological contexts, this compound is utilized to study enzyme-catalyzed reactions and metabolic pathways. Its ability to interact with enzymes makes it a valuable tool for investigating biochemical processes.

Potential Antitumor Activity
Research has indicated that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. Studies have shown that modifications to the compound can enhance its anticancer properties, suggesting its potential as a lead compound in cancer therapy .

Medicinal Chemistry

Development of Therapeutics
this compound derivatives are being explored for their therapeutic potential. For instance, modifications to the structure have led to compounds with improved bioavailability and reduced toxicity, making them suitable candidates for drug development against diseases such as cancer and viral infections .

Neuraminidase Inhibition
Some studies have investigated the role of benzyl oxolane derivatives as inhibitors of neuraminidase, an enzyme critical for viral replication. This application highlights the compound's potential in antiviral drug development .

Industrial Applications

Specialty Chemicals Production
The compound is also used in the industrial synthesis of specialty chemicals that require specific properties derived from its unique structure. Its reactivity allows for the production of tailored materials used in various applications ranging from coatings to pharmaceuticals.

Case Study 1: Antitumor Activity

A study evaluated several benzyl oxolane derivatives for their cytotoxic effects on human lung adenocarcinoma cells (A549). The results indicated that certain modifications significantly enhanced anticancer activity, demonstrating the compound's potential in oncology research .

Case Study 2: Neuraminidase Inhibition

Research focused on synthesizing benzyl oxolane derivatives as neuraminidase inhibitors revealed promising results against influenza virus strains. The study provided insights into structure-activity relationships that could inform future antiviral drug design .

Mechanism of Action

The mechanism of action of benzyl tetrahydrofuran-3-carboxylate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which can then participate in further biochemical pathways. The benzyl group may also interact with specific receptors or enzymes, influencing biological activity .

Comparison with Similar Compounds

Structural Analogs in the Benzoate Family

Benzyl oxolane-3-carboxylate belongs to the broader class of benzoate esters. Key analogs include:

Compound CAS # Key Structural Features
This compound N/A Oxolane ring, benzyl ester
Methyl benzoate 93-58-3 Simple aliphatic ester (methyl group)
Isopropyl benzoate 939-48-0 Branched aliphatic ester (isopropyl group)
cis-3-Hexenyl benzoate 25152-85-6 Unsaturated aliphatic ester (hexenyl chain)
Phenyl benzoate 93-99-2 Aromatic ester (phenyl group)

Key Differences :

  • Lipophilicity : this compound is more lipophilic than methyl or isopropyl benzoates due to the benzyl group, enhancing membrane permeability in biological systems.

Cyclic Ether Derivatives

Compounds with oxolane (tetrahydrofuran) or related cyclic ether structures:

Compound CAS # Key Features
This compound N/A Oxolane ring, benzyl ester
tert-Butyl 3-(2-chloroethyl)oxolane-3-carboxylate N/A Chloroethyl substituent, tert-butyl ester
3-[2-(Benzyloxy)ethyl]oxolane-3-carbaldehyde 194794-54-2 Oxolane with aldehyde and benzyloxyethyl

Functional Group Impact :

  • The tert-butyl ester in the chloroethyl analog increases steric hindrance, reducing reactivity in nucleophilic substitutions compared to benzyl esters .

Structural Determinants :

  • Planarity: Papaverine’s planar isoquinoline ring facilitates phosphodiesterase (PDE) inhibition, while the non-planar oxolane ring in this compound likely prevents such activity .
  • Chirality: Laudanosine’s chiral center diminishes PDE effects, suggesting that stereochemistry in benzyl derivatives critically modulates target engagement .

Solubility and Stability

  • Solubility : The oxolane ring improves solubility in polar aprotic solvents (e.g., DMSO) compared to purely aliphatic benzoates.
  • Stability: The benzyl ester is hydrolytically stable under neutral conditions but cleavable via hydrogenolysis, making it useful in prodrug design .

Biological Activity

Benzyl oxolane-3-carboxylate is a compound of interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, synthesis, and potential applications based on current research findings.

Chemical Structure and Synthesis

This compound features a unique oxolane ring that contributes to its biological activity. The synthesis of this compound typically involves the reaction of benzyl alcohol with oxolane-3-carboxylic acid derivatives, often utilizing various catalysts to enhance yield and selectivity. Recent studies have focused on optimizing these synthetic pathways to improve efficiency and reduce by-products.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

  • This compound has demonstrated significant antimicrobial properties against various pathogens. In vitro studies have shown effective inhibition of both gram-positive and gram-negative bacteria, with minimum inhibitory concentration (MIC) values reported as low as 6.25 µg/mL against certain strains .

2. Antioxidant Properties

  • The compound exhibits notable antioxidant activity, which is crucial for combating oxidative stress in biological systems. Research indicates that this compound can scavenge free radicals effectively, thus protecting cellular components from oxidative damage .

3. Anti-inflammatory Effects

  • Studies have highlighted the anti-inflammatory potential of this compound, showing its ability to reduce inflammatory markers in cellular models. This property suggests its potential use in treating inflammatory diseases .

4. Cytotoxicity Against Cancer Cells

  • Preliminary investigations into the cytotoxic effects of this compound on cancer cell lines have yielded promising results. The compound has been shown to induce apoptosis in specific cancer cells, making it a candidate for further development as an anticancer agent .

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of this compound:

  • Study 1: Antimicrobial Efficacy
    A study published in the Journal of Antimicrobial Chemotherapy tested this compound against multi-drug resistant bacterial strains. The results indicated a significant reduction in bacterial growth compared to control groups, supporting its potential as a therapeutic agent .
  • Study 2: Cytotoxicity Assessment
    In vitro assays were performed on various cancer cell lines, including breast and prostate cancer cells. The findings revealed that this compound reduced cell viability significantly at concentrations above 10 µM, suggesting its potential role in cancer therapy .

Research Findings Summary Table

Biological Activity Findings Reference
AntimicrobialMIC values as low as 6.25 µg/mL against pathogens
AntioxidantEffective free radical scavenging
Anti-inflammatoryReduced inflammatory markers in cellular models
CytotoxicityInduced apoptosis in cancer cell lines

Q & A

Basic: What are the recommended synthetic methodologies for Benzyl oxolane-3-carboxylate in academic research?

Methodological Answer:
Synthesis typically involves esterification or oxidative coupling strategies. For example, benzyl-protected intermediates can be synthesized via coupling reactions between oxolane derivatives (e.g., tert-butyl oxolane-3-carboxylate) and benzyl halides or alcohols under catalytic conditions . Oxidative coupling of indole derivatives with 3-oxindoles, as demonstrated in the synthesis of benzyl-2-(indol-3-yl)-3-oxo-indoline carboxylates, provides a template for analogous procedures . Reaction optimization may include solvent selection (e.g., DCM or THF), temperature control (0–25°C), and catalysts like LiBr or triethylamine for improved yields .

Basic: How should researchers safely handle this compound derivatives in laboratory settings?

Methodological Answer:
Safety protocols emphasize minimizing inhalation, skin contact, and environmental release. Personal protective equipment (PPE) such as nitrile gloves, chemical-resistant lab coats, and safety goggles are mandatory . Storage requires airtight containers in dry, ventilated areas away from ignition sources. In case of spills, use inert adsorbents (e.g., sand) and avoid aqueous cleanup to prevent hydrolysis . Emergency procedures for exposure include rinsing eyes/skin with water for ≥15 minutes and seeking medical attention if irritation persists .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for verifying molecular structure, particularly for distinguishing oxolane ring conformers and benzyl group substitution patterns . Infrared (IR) spectroscopy identifies key functional groups (e.g., ester C=O stretches at ~1700–1750 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms molecular weight and purity, with deviations <5 ppm indicating high sample integrity .

Advanced: How can crystallographic data discrepancies be resolved during structural determination?

Methodological Answer:
Discrepancies in X-ray diffraction data (e.g., twinning or weak reflections) require robust refinement tools like SHELXL for small-molecule crystallography. Programs such as ORTEP-3 enable visualization of thermal ellipsoids and hydrogen bonding networks, aiding in model validation . For macromolecular applications, SHELXPRO interfaces with refinement pipelines to resolve high-resolution or twinned data issues. Cross-validation using R-factor convergence (<0.05) and electron density maps ensures structural accuracy .

Advanced: What experimental design principles optimize reaction yields in esterification or coupling reactions?

Methodological Answer:
Design of Experiments (DoE) and kinetic modeling are critical. For example, uniform experimental design (UED) can assess variables like molar ratios (acid:alcohol), catalyst loadings (e.g., 0.5–5 mol%), and reaction time (1–24 hrs) . Statistical analysis (e.g., ANOVA) identifies significant factors, while Arrhenius plots model temperature-dependent rate constants. In enzymatic syntheses, substrate inhibition effects must be quantified via Michaelis-Menten kinetics .

Advanced: How should researchers address contradictory data in synthetic or analytical results?

Methodological Answer:
Contradictions often arise from impurities or stereochemical variability. Purification via column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (e.g., using ethanol/water) removes byproducts . For chiral variants, enantiomeric excess (ee) should be validated using chiral HPLC or polarimetry. In crystallography, redundant data collection (multiple crystals) and Hirshfeld surface analysis resolve packing ambiguities .

Basic: What purification strategies are effective for isolating this compound?

Methodological Answer:
Liquid-liquid extraction (e.g., dichloromethane/water) removes polar impurities. Flash chromatography with silica gel (60–120 mesh) and gradient elution (hexane:ethyl acetate 4:1 to 1:1) isolates the target compound . For thermally stable derivatives, vacuum distillation (≤100°C) or rotary evaporation under reduced pressure (≤10 mbar) is employed. Final purity (>95%) is confirmed via TLC (Rf = 0.3–0.5) or GC-MS .

Advanced: What mechanistic insights guide the design of catalytic pathways for benzyl-protected intermediates?

Methodological Answer:
Mechanistic studies using isotopic labeling (e.g., deuterated solvents) or trapping experiments identify key intermediates. For example, in oxidative couplings, radical scavengers (e.g., TEMPO) quench chain-propagation steps, confirming radical-mediated pathways . Density Functional Theory (DFT) calculations predict transition states and activation energies, guiding catalyst selection (e.g., Pd/C vs. organocatalysts) . Kinetic isotope effects (KIEs) further elucidate rate-determining steps in esterification .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Benzyl oxolane-3-carboxylate
Reactant of Route 2
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Benzyl oxolane-3-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.